Product packaging for XE991(Cat. No.:)

XE991

Cat. No.: B1202589
M. Wt: 376.4 g/mol
InChI Key: KHJFBUUFMUBONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

XE-991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) is a selective KCNQ/Kv7 potassium channel blocker, primarily inhibiting the M-current (IKM), a voltage-gated potassium current critical for regulating neuronal excitability. It exhibits an IC50 of ~0.6 µM for Kv7.2/7.3 channels . XE-991 is widely used in neuroscience research to study synaptic plasticity, neuronal excitability, and neurodegenerative mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N2O B1202589 XE991

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one

InChI

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2

InChI Key

KHJFBUUFMUBONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Pictograms

Irritant

Synonyms

10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone
XE 991, anthracenone
XE-991
XE991 cpd

Origin of Product

United States

Preparation Methods

Core Anthrone Alkylation Strategy

The synthesis of XE-991 begins with the alkylation of anthrone (9(10H)-anthracenone) using pyridinylmethyl mesylates. This method, adapted from the synthesis of related Kv7 blockers like DMP 543, involves nucleophilic substitution under strongly basic conditions.

Reaction Scheme:

  • Mesylation of Pyridinylmethanol:
    4-Pyridinylmethanol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to generate the corresponding mesylate.

  • Anthrone Alkylation:
    Anthrone is deprotonated with tert-butoxide bases (e.g., potassium tert-butoxide) and reacted with the mesylate electrophile. Sodium iodide (NaI) is often added to facilitate the reaction via an SN2 mechanism.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) at 60°C

  • Molar Ratios: Anthrone:mesylate:base = 1:2:2.4

  • Additives: 2.0 equivalents of NaI improve yields by 30–40%.

Optimization of Alkylation Efficiency

Studies comparing bases and additives revealed critical insights:

BaseAdditiveYield (%)Reference
KOtBuNaI82
LiOtBuNaI75
NaHNone58

The use of potassium tert-butoxide (KOtBu) with NaI in THF at 60°C achieved the highest yield (82%). Notably, omitting NaI reduced yields to 45–50%, underscoring its role in stabilizing the transition state.

Purification and Salt Formation

Crude XE-991 freebase is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) before conversion to the dihydrochloride salt. Key steps include:

  • Acidification: Treatment with hydrochloric acid (2.2 equivalents) in methanol.

  • Crystallization: Slow evaporation under reduced pressure yields crystalline XE-991 dihydrochloride.

Purity Metrics:

  • HPLC: >98% purity (Alomone Labs)

  • Melting Point: 248–250°C (decomposition)

Analytical Characterization

Spectroscopic Data

  • 1H^1 \text{H} NMR (DMSO-d6d_6): δ 8.50 (d, 4H, pyridine-H), 7.85–7.45 (m, 8H, anthracenone-H), 5.20 (s, 4H, CH2_2).

  • HRMS (ESI): Calculated for C26H21N2O+\text{C}_{26}\text{H}_{21}\text{N}_2\text{O}^+: 377.1654; Found: 377.1651.

Solubility and Formulation

XE-991 dihydrochloride exhibits pH-dependent solubility:

SolventSolubility (mg/mL)
DMSO2.0
Water0.3
PBS (pH 7.4)0.1

For in vivo studies, formulations often use DMSO/PEG300/Tween 80 mixtures (e.g., 5:4:1 v/v) to enhance bioavailability.

Scalability and Process Challenges

Large-Scale Production

Pilot-scale synthesis (100 g batches) revealed two critical challenges:

  • Exothermic Reaction Control: The alkylation step requires gradual mesylate addition to prevent thermal runaway.

  • Byproduct Formation: Over-alkylation products (tri- and tetra-substituted anthracenones) are minimized by maintaining stoichiometric precision.

Batch Yield Comparison:

Scale (g)Yield (%)Purity (%)
107898
1006595

Recent Advances in Analog Synthesis

To address XE-991’s metabolic instability (rapid N-oxidation of pyridine rings), pyridazine analogs like JDP-107 have been developed. These retain Kv7.2/3 blocking activity while showing improved pharmacokinetic profiles:

CompoundKv7.2/3 IC50_{50} (μM)Metabolic Stability (t1/2_{1/2}, min)
XE-9910.05512
JDP-1070.1668

The synthesis of JDP-107 involves sequential alkylation of anthrone with pyridine- and pyridazine-methyl mesylates, highlighting the versatility of the core methodology .

Chemical Reactions Analysis

Types of Reactions: XE-991 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

XE-991 has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that XE-991 operates through both potassium channel-dependent and independent mechanisms.

Case Study: Alzheimer’s Disease Models

In studies involving primary rat cortical neurons and SH-SY5Y cells differentiated with retinoic acid, XE-991 treatment significantly reduced the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau protein (pTau), both key biomarkers associated with Alzheimer's disease progression .

Cognitive Enhancement

XE-991 has been investigated for its potential to enhance cognitive function by modulating synaptic plasticity.

Effects on Long-Term Potentiation

Research shows that XE-991 lowers the stimulation threshold for long-term synaptic plasticity in healthy mice and models of cognitive impairment. This suggests that XE-991 may facilitate learning and memory processes by enhancing synaptic efficacy .

Cardiovascular Applications

XE-991's role extends into cardiovascular research, particularly concerning its effects on hemodynamic stability during resuscitation scenarios.

Impact on Resuscitation Requirements

In experimental models of hemorrhagic shock, administration of XE-991 has been reported to reduce fluid resuscitation requirements significantly. For instance, a study indicated that at a dose of 1 mg/kg, XE-991's effects were comparable to those observed with higher doses of linopirdine (3 mg/kg), suggesting its efficacy in stabilizing mean arterial pressure during critical care situations .

Summary of Findings

The following table summarizes key findings related to XE-991's applications:

Application AreaKey Findings
Neuroprotection- Enhances SOD activity
- Reduces mitochondrial ROS
- Regulates calcium homeostasis
Cognitive Enhancement- Lowers stimulation threshold for long-term potentiation
Cardiovascular Stability- Reduces fluid resuscitation requirements during hemorrhagic shock

Mechanism of Action

The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .

Comparison with Similar Compounds

Critical Research Findings

  • Kv7-Independent Neuroprotection : XE-991 (300 nM) restores SOD activity and ATP levels in GA-treated neurons, implicating AMPK/mTOR signaling rather than Kv7 blockade .

Q & A

Q. What is the primary mechanism of action of XE-991 in neuronal studies?

XE-991 is a selective blocker of Kv7/KCNQ voltage-gated potassium channels, which regulate neuronal excitability by stabilizing resting membrane potential and dampening repetitive firing. Methodologically, its effects are validated through dynamic clamp techniques (reintroducing Kv7-like conductance to reverse XE-991-induced changes) and pharmacological inhibition assays. For example, XE-991 application increases input resistance (ΔRin = 20.36 ± 9.3 MΩ) and prolongs EPSP decay constants (1.53 ± 0.14 fold vs. control) in hippocampal CA1 pyramidal neurons .

Q. How does XE-991 influence synaptic plasticity in the hippocampus?

XE-991 facilitates long-term potentiation (LTP) by enhancing postsynaptic depolarization during theta-burst stimulation. It increases after-depolarization (ADP) amplitude (1.20 ± 0.05 fold vs. control) and prolongs membrane time constants, promoting NMDA receptor activation during LTP induction. Researchers should pair XE-991 with dynamic clamp protocols to isolate Kv7-specific effects from off-target muscarinic receptor modulation .

Q. What experimental models are suitable for studying XE-991’s analgesic effects?

XE-991 is used in chronic pain models (e.g., osteoarthritis, neuropathic pain) to assess Kv7 channel modulation. For example:

  • Mechanical allodynia : XE-991 reverses analgesia induced by hydrogen sulfide donors (A-ITC/P-ITC), restoring mechanical thresholds in mice (p < 0.05, ANOVA) .
  • Spinal sensitization : Intrathecal XE-991 increases C-fiber responses in dorsal horn neurons (AUC: 60% increase vs. DMSO control), validating its role in central sensitization .

Advanced Research Questions

Q. How can researchers address contradictory findings on XE-991’s role in afterhyperpolarization (AHP)?

While XE-991 blocks Kv7 channels, its effects on AHP vary by neuronal subtype:

Neuron Type Effect on sAHP Key Evidence
L5 neocortical pyramidal (sAHP+)No significant change in sAHP amplitude (p = 0.25)
Magnocellular supraoptic neuronsNo effect on AHP peak or decay (p > 0.05)
Arcuate kisspeptin neuronsReduces peak current density (p < 0.0001)
To resolve contradictions, use complementary methods: calcium imaging to assess KCa3.1 contributions or subtype-specific Kv7 isoform profiling.

Q. What experimental controls are critical when using XE-991 in neurotransmitter interaction studies?

XE-991’s effects on serotonin (5-HT) signaling require careful controls:

  • Occlusion tests : In striatal LTS interneurons, XE-991 pre-application abolishes 5-HT-induced hyperpolarization, confirming Kv7-dependent mechanisms .
  • Burst firing assays : In LS pyramidal neurons, XE-991 increases burst fraction (p < 0.05), which 5-HT fails to augment further, indicating pathway saturation .
    Always include vehicle controls (e.g., DMSO) and monitor input resistance to exclude nonspecific membrane effects.

Q. How does XE-991’s dosage impact neuronal excitability in autonomic ganglia studies?

In stellate ganglia neurons:

Parameter 3 µM XE-991 30 µM Linopirdine
Max firing rate↑ 40% (p < 0.01)↑ 35% (p < 0.01)
Resting membrane potentialDepolarized (Δ ~4 mV)Depolarized (Δ ~3.5 mV)
Dose-response curves (0.1–10 µM) are recommended to avoid off-target inhibition of Kv1/Kv2 channels at higher concentrations .

Methodological Guidance

Q. How to confirm XE-991’s specificity in Kv7 channel inhibition?

  • Dynamic clamp reversal : Reintroducing Kv7 conductance (via simulated M-current) reverses XE-991’s effects on EPSP decay (p < 0.01) and ADP amplitude .
  • Cross-validation with Linopirdine : Use alternative Kv7 blockers (e.g., 10–30 µM Linopirdine) to replicate firing rate increases in neocortical pyramidal neurons .

Q. What statistical approaches are optimal for analyzing XE-991’s time-dependent effects?

  • Paired t-tests : For pre/post-XE-991 comparisons in single-cell electrophysiology (e.g., sAHP adaptation ratios, p < 0.05) .
  • Two-way ANOVA : For hormone interactions (e.g., estradiol’s modulation of XE-991 sensitivity in OVX mice, F(1,41) = 18.2, p = 0.0001) .

Q. How to design experiments probing XE-991’s role in gene therapy outcomes?

In rdHSV-CA8* gene therapy studies:

  • Rescue assays : XE-991 (5 mg/kg, IP) reverses anti-hyperalgesia within 30 min, confirming Kv7 dependence .
  • AHP parameter tracking : Compare post-treatment AHP amplitudes (e.g., no change in vHCA8WT + XE-991 vs. controls, p > 0.05) to exclude off-target calcium effects .

Data Contradiction Analysis

Q. Why does XE-991 lack analgesic effects in some pain models?

Contradictions arise from:

  • Dosage differences : Low doses (2 mg/kg) transiently reduce mechanical thresholds, while high doses (10 mg/kg) induce prolonged hyperalgesia .
  • Route specificity : Spinal administration enhances C-fiber responses, but systemic use may activate compensatory pathways .
    Validate using in situ hybridization for Kv7.2/7.3 subunit expression in target tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XE991
Reactant of Route 2
XE991

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.